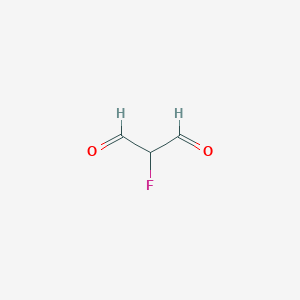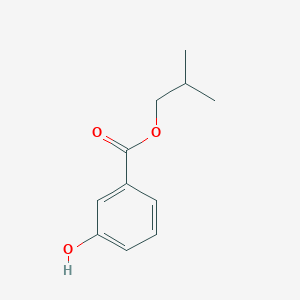
2-Methylpropyl 3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 3-hydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from the esterification of 3-hydroxybenzoic acid with 2-methylpropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-hydroxybenzoate typically involves the esterification reaction between 3-hydroxybenzoic acid and 2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. Industrial processes may also incorporate advanced purification techniques, such as chromatography, to achieve high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a carboxyl group, resulting in the formation of 2-Methylpropyl 3-carboxybenzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 2-Methylpropyl 3-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: 2-Methylpropyl 3-carboxybenzoate
Reduction: 2-Methylpropyl 3-hydroxybenzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-Methylpropyl 3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of fragrances, flavors, and preservatives due to its ester functional group.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-hydroxybenzoic acid and 2-methylpropanol, which may exert biological effects. The hydroxyl group on the benzene ring can participate in hydrogen bonding and other interactions with biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Isobutyl 4-hydroxybenzoate:
Propyl 4-hydroxybenzoate:
Methyl 4-hydroxybenzoate:
Uniqueness
2-Methylpropyl 3-hydroxybenzoate is unique due to its specific ester linkage and the position of the hydroxyl group on the benzene ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63638-02-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methylpropyl 3-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-4-3-5-10(12)6-9/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
WONJXDOZKTVJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


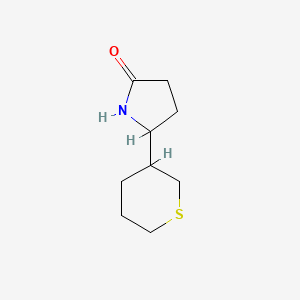
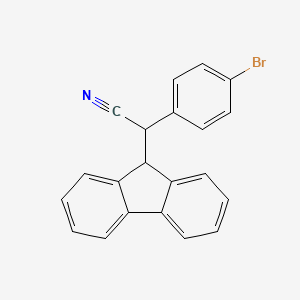
![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)


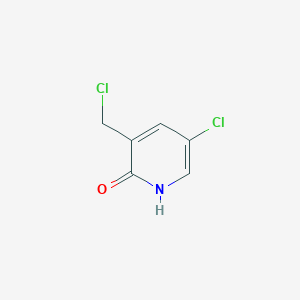
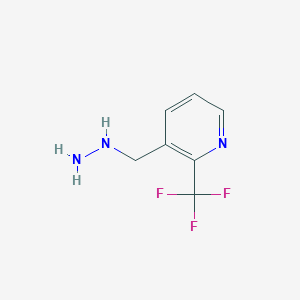
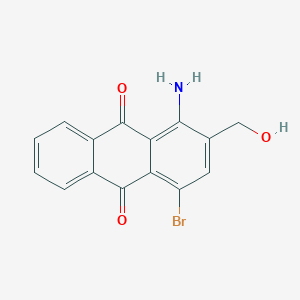
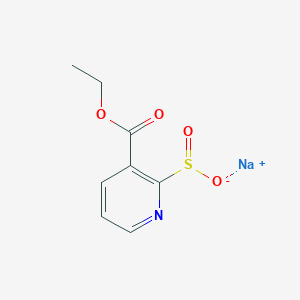
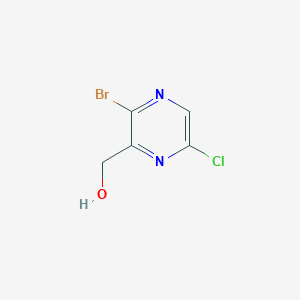
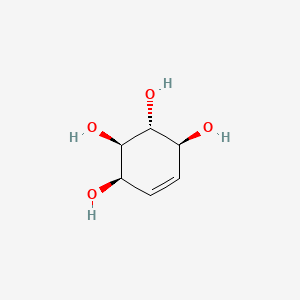
![4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane](/img/structure/B13125574.png)
